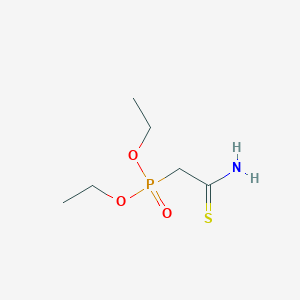








|
REACTION_CXSMILES
|
[CH3:1][CH2:2][O:3][P:4]([O:9][CH2:10][CH3:11])([CH2:6][C:7]#[N:8])=[O:5].C(N(CC)CC)C.N1C=CC=CC=1.[SH2:25]>>[CH2:10]([O:9][P:4]([CH2:6][C:7]([NH2:8])=[S:25])(=[O:5])[O:3][CH2:2][CH3:1])[CH3:11]
|


|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
CCOP(=O)(CC#N)OCC
|
|
Name
|
|
|
Quantity
|
79 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
53 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
3.3 g
|
|
Type
|
reactant
|
|
Smiles
|
S
|


|
Type
|
CUSTOM
|
|
Details
|
stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 250-mL round-bottom flask equipped with a dry-ice condenser
|
|
Type
|
CUSTOM
|
|
Details
|
drying tube
|
|
Type
|
ADDITION
|
|
Details
|
filled with potassium hydroxide pellets
|
|
Type
|
CUSTOM
|
|
Details
|
(small samples were withdrawn, evaporated at 55° C. and 10 torr, redissolved in CDCl3 and checked by NMR spectroscopy for completion of reaction)
|
|
Type
|
WAIT
|
|
Details
|
After about 16 hours
|
|
Duration
|
16 h
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was evaporated at 55° C.
|
|
Type
|
WASH
|
|
Details
|
the resulting solution was washed with 200 mL of a 1:1 water-saturated sodium chloride solution
|
|
Type
|
WASH
|
|
Details
|
to wash the
|
|
Type
|
EXTRACTION
|
|
Details
|
first extract
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OP(OCC)(=O)CC(=S)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 50.46 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 84.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |